LogP Lipophilicity Shift Due to Ortho-Branching vs. Linear n-Butyl Chain
The target compound's branched isobutyl chain at the ortho position results in a LogP of 3.32, which is significantly lower than the LogP of its linear structural isomer, 2-butylbenzoic acid (predicted LogP ~3.70) [REFS-1, REFS-2]. This quantifiable difference in lipophilicity arises from the more compact nature of the branched alkyl group, which reduces hydrophobic surface area. For researchers relying on reverse-phase HPLC or predicting biological permeability, this ~0.4 LogP unit difference translates to a substantial shift in retention time and partition coefficient that cannot be replicated by the linear analog.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 3.32 |
| Comparator Or Baseline | 2-Butylbenzoic acid: ~3.70 (predicted/calculated) |
| Quantified Difference | ΔLogP ≈ -0.38 |
| Conditions | Predicted/Calculated LogP values; experimental validation recommended. |
Why This Matters
Selecting the correct LogP isomer is critical for achieving reproducible separation in RP-HPLC and for maintaining consistent permeability scores in early-stage drug discovery, where a 0.4 LogP unit shift can significantly alter predicted bioavailability.
